Ethyl 6-bromo-2-chloro-3-methoxybenzoate
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Overview
Description
Ethyl 6-bromo-2-chloro-3-methoxybenzoate is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy functional groups on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-chloro-3-methoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
6-bromo-2-chloro-3-methoxybenzoic acid+ethanolH2SO4Ethyl 6-bromo-2-chloro-3-methoxybenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in stainless steel reactors equipped with reflux condensers to recover ethanol and minimize losses. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-chloro-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 6-bromo-2-chloro-3-methoxybenzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-chloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-bromo-2-chloro-3-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 6-bromo-2-chloro-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 6-bromo-2-chloro-3-nitrobenzoate: Contains a nitro group instead of a methoxy group.
Ethyl 6-bromo-2-chloro-3-aminobenzoate: Features an amino group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 6-bromo-2-chloro-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPRZJWDCPZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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